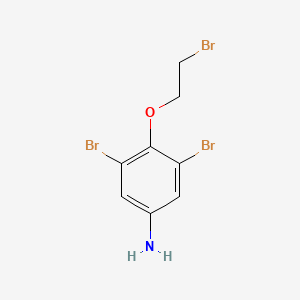
3,5-Dibromo-4-(2-bromoethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-(2-bromoethoxy)aniline is an organic compound with the molecular formula C8H7Br3NO It is a derivative of aniline, where the aniline ring is substituted with bromine atoms at the 3 and 5 positions and a 2-bromoethoxy group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(2-bromoethoxy)aniline typically involves multiple steps One common method starts with the bromination of aniline to introduce bromine atoms at the desired positions This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-(2-bromoethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted aniline derivatives.
Substitution: The bromine atoms and the 2-bromoethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less substituted aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3,5-Dibromo-4-(2-bromoethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3,5-Dibromo-4-(2-bromoethoxy)aniline exerts its effects depends on its interaction with molecular targets. The bromine atoms and the 2-bromoethoxy group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved can vary based on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
3,5-Dibromoaniline: Lacks the 2-bromoethoxy group, making it less reactive in certain substitution reactions.
4-Bromo-2-(2-bromoethoxy)aniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2,4-Dibromoaniline: Different bromine substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
3,5-Dibromo-4-(2-bromoethoxy)aniline is unique due to the presence of both bromine atoms and the 2-bromoethoxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
41541-97-3 |
|---|---|
分子式 |
C8H8Br3NO |
分子量 |
373.87 g/mol |
IUPAC名 |
3,5-dibromo-4-(2-bromoethoxy)aniline |
InChI |
InChI=1S/C8H8Br3NO/c9-1-2-13-8-6(10)3-5(12)4-7(8)11/h3-4H,1-2,12H2 |
InChIキー |
KYNCMHIRGFWYQP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCBr)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


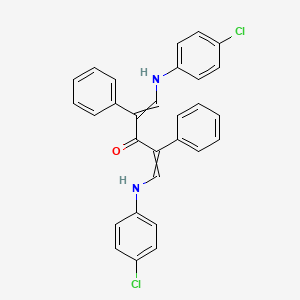
![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)
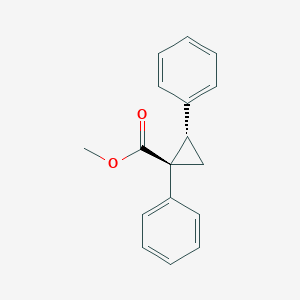
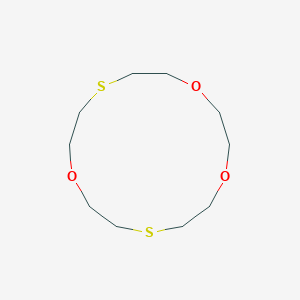
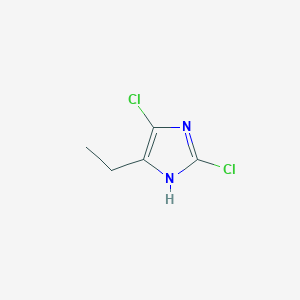
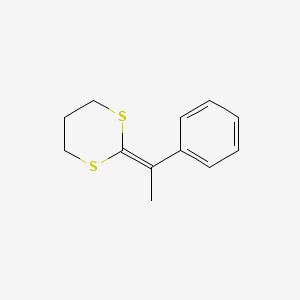
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
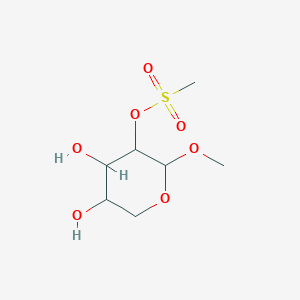
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)
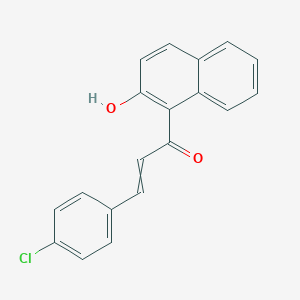
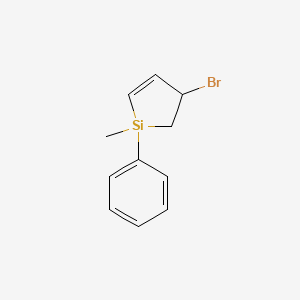
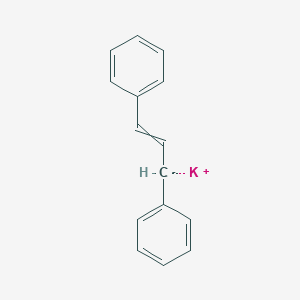
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
